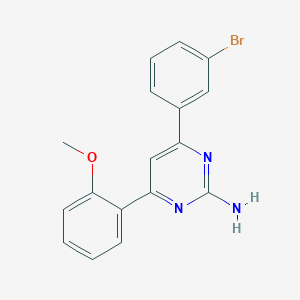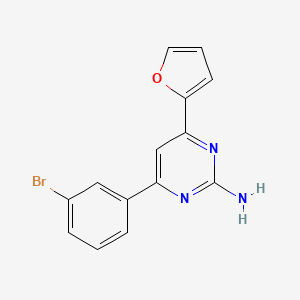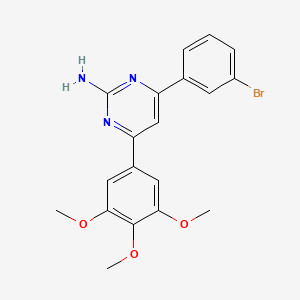
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine (4-BMPP) is an organic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in drug discovery. 4-BMPP is a member of the benzodioxole family of compounds, which are known for their diverse biological activities. 4-BMPP has been studied for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its antioxidant properties. In addition, 4-BMPP has been used in a variety of laboratory experiments and has been found to be a useful reagent for organic synthesis.
Applications De Recherche Scientifique
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its antioxidant properties. In particular, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have an affinity for serotonin, dopamine, and norepinephrine receptors. 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has also been studied for its anti-inflammatory and anti-cancer effects. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been used as a research tool in drug discovery and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not completely understood. However, it is believed that 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine binds to serotonin, dopamine, and norepinephrine receptors and modulates their activity. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential therapeutic effects. In animal studies, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have anti-inflammatory and anti-cancer effects. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have an affinity for serotonin, dopamine, and norepinephrine receptors and to modulate their activity. 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments is its low cost and availability. 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is relatively easy to synthesize and can be purchased from chemical suppliers. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively stable compound with a long shelf life.
However, there are some limitations to using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments. 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively new compound and its effects and mechanisms of action are still being studied. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively small molecule and may not be able to penetrate cell membranes, which may limit its therapeutic potential.
Orientations Futures
Given the potential therapeutic effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine, future research should focus on further understanding its mechanism of action. In particular, further research should focus on understanding how 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine binds to neurotransmitter receptors and modulates their activity. In addition, further research should focus on understanding the biochemical and physiological effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine and its potential therapeutic applications. Finally, further research should focus on developing methods to increase the bioavailability of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine, such as by conjugating it to larger molecules or using nanotechnology.
Méthodes De Synthèse
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 4-bromo-2-methylphenylpyrimidine with benzodioxole in the presence of a base. This reaction yields 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine as the main product, with other minor products such as 4-methylpyrimidine and 4-bromo-2-methylphenylbenzodioxole. Other methods of synthesis include the reaction of 4-chloro-2-methylphenylpyrimidine with benzodioxole, the reaction of 4-hydroxy-2-methylphenylpyrimidine with benzodioxole, and the reaction of 4-methyl-2-methylphenylpyrimidine with benzodioxole.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-4-2-3-5-13(11)15-9-14(20-18(19)21-15)12-6-7-16-17(8-12)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEIZLSOUGVGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)




